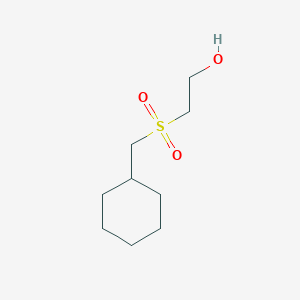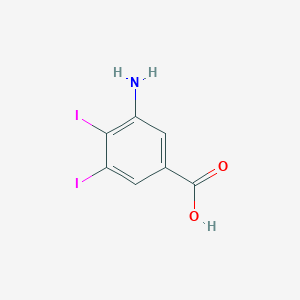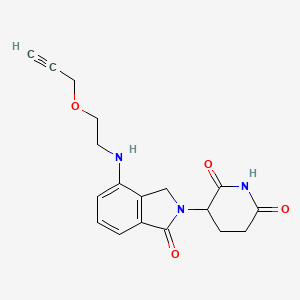
Lenalidomide-PEG1-propargyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lenalidomide-PEG1-propargyl is a compound that combines lenalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and a propargyl group. Lenalidomide is widely used in the treatment of multiple myeloma and myelodysplastic syndromes due to its anti-inflammatory, anti-angiogenic, and immunomodulatory properties . The addition of PEG and propargyl groups enhances the compound’s solubility, stability, and potential for bioconjugation, making it a valuable tool in various scientific research applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lenalidomide-PEG1-propargyl involves several key steps. Initially, lenalidomide is synthesized through a series of reactions starting from methyl 2-methyl-3-nitrobenzoate . The nitro group is reduced using iron powder and ammonium chloride, followed by bromination and cyclization to form lenalidomide .
For the PEG1-propargyl component, heterobifunctional PEG derivatives are synthesized by modifying commercially available PEG with an α-hydroxyl group and an ω-carboxyl group . The carboxyl group is then converted to a propargyl group, and the hydroxyl group is modified with succinic anhydride, cysteamide, or tert-butyl carbazate . Finally, lenalidomide is conjugated with PEG1-propargyl through a click chemistry reaction, typically involving copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing environmental impact. Green chemistry principles, such as using non-toxic solvents and catalysts, are often employed to make the process more sustainable .
化学反应分析
Types of Reactions
Lenalidomide-PEG1-propargyl undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group in lenalidomide can be reduced to an amine.
Substitution: The propargyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Iron powder and ammonium chloride are typical reducing agents.
Substitution: Nucleophiles such as azides or thiols are used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Azide or thiol-substituted derivatives.
科学研究应用
Lenalidomide-PEG1-propargyl has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in targeted drug delivery and cancer therapy.
Industry: Utilized in the development of advanced materials and nanotechnology.
作用机制
Lenalidomide-PEG1-propargyl exerts its effects through multiple mechanisms:
Immunomodulation: Enhances the immune response by increasing the production of cytokines and stimulating T-cell proliferation.
Anti-angiogenesis: Inhibits the formation of new blood vessels, thereby restricting tumor growth.
Protein Degradation: Functions as a molecular glue, promoting the degradation of specific proteins by the proteasome.
相似化合物的比较
Lenalidomide-PEG1-propargyl is unique due to its combination of lenalidomide’s therapeutic properties with the enhanced solubility and stability provided by PEG and the reactive propargyl group. Similar compounds include:
Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory effects but with higher toxicity.
Pomalidomide: Another derivative of thalidomide with similar but more potent effects compared to lenalidomide.
Lenalidomide derivatives: Various derivatives with modifications at different positions to enhance selectivity and reduce side effects.
This compound stands out due to its potential for bioconjugation and targeted drug delivery, making it a valuable tool in both research and therapeutic applications.
属性
分子式 |
C18H19N3O4 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC 名称 |
3-[3-oxo-7-(2-prop-2-ynoxyethylamino)-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C18H19N3O4/c1-2-9-25-10-8-19-14-5-3-4-12-13(14)11-21(18(12)24)15-6-7-16(22)20-17(15)23/h1,3-5,15,19H,6-11H2,(H,20,22,23) |
InChI 键 |
UPOUEJFZDCLRDN-UHFFFAOYSA-N |
规范 SMILES |
C#CCOCCNC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



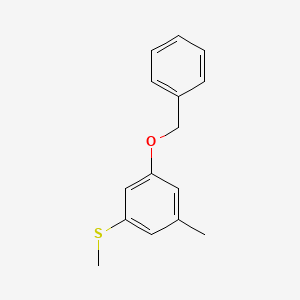
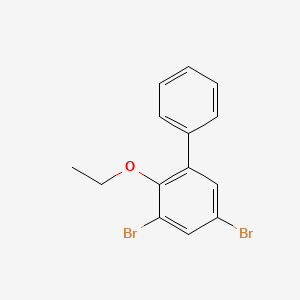
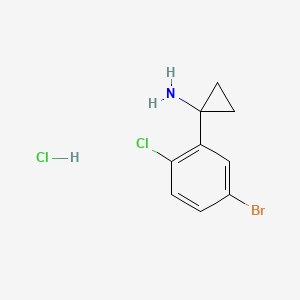
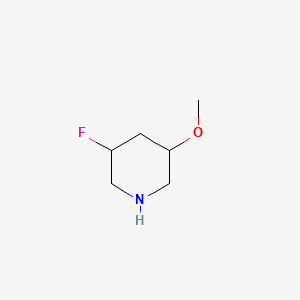
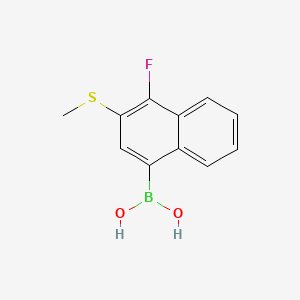
![Benzyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14773156.png)

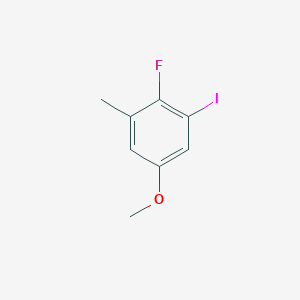
![tert-butyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate](/img/structure/B14773182.png)
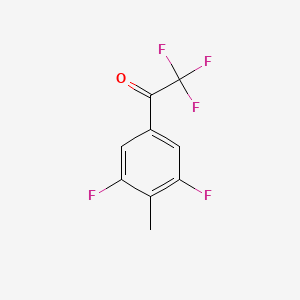
![N-[4-[acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide](/img/structure/B14773187.png)
